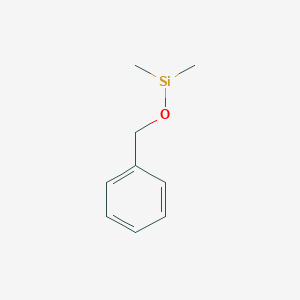
CID 13807172
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzyloxy)(dimethyl)silane is an organosilicon compound characterized by the presence of a benzyloxy group attached to a silicon atom, which is also bonded to two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: (Benzyloxy)(dimethyl)silane can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding (benzyloxy)(dimethyl)silane as the primary product .
Industrial Production Methods: Industrial production of (benzyloxy)(dimethyl)silane often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (Benzyloxy)(dimethyl)silane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The silicon-oxygen bond can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
(Benzyloxy)(dimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings .
Mechanism of Action
The mechanism of action of (benzyloxy)(dimethyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows (benzyloxy)(dimethyl)silane to participate in various chemical transformations, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
- (Benzyloxy)(tert-butyl)dimethylsilane
- (Benzyloxy)(trimethyl)silane
- (Benzyloxy)(phenyl)dimethylsilane
Comparison: (Benzyloxy)(dimethyl)silane is unique due to its specific combination of a benzyloxy group and two methyl groups attached to silicon. This structure imparts distinct reactivity and stability compared to other similar compounds. For example, (benzyloxy)(tert-butyl)dimethylsilane has a bulkier tert-butyl group, which can influence its steric properties and reactivity .
Properties
Molecular Formula |
C9H13OSi |
|---|---|
Molecular Weight |
165.28 g/mol |
InChI |
InChI=1S/C9H13OSi/c1-11(2)10-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
ACWKSKXYAJYREF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















